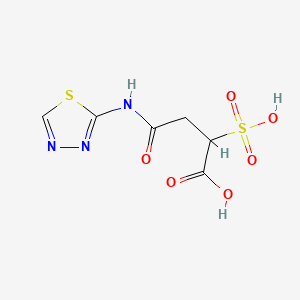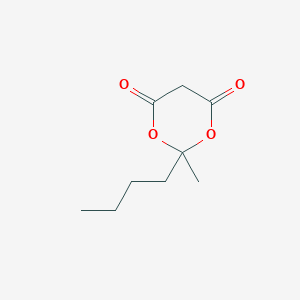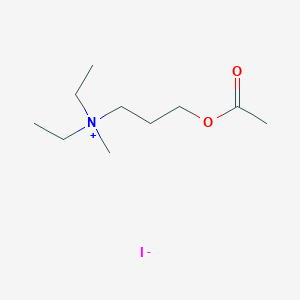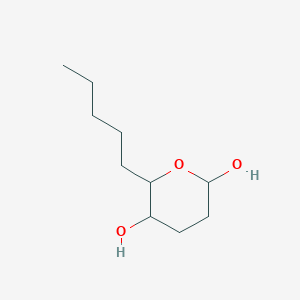
Tetracosa-2,4,6-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosa-2,4,6-trienoic acid is a very long-chain fatty acid with a conjugated triene structure. It is characterized by the presence of three conjugated double bonds at the 2nd, 4th, and 6th positions of the carbon chain. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-2,4,6-trienoic acid typically involves the preparation of fatty acid methyl esters followed by selective hydrogenation and isomerization processes. Common methods include:
Acid-Catalyzed Methods: Using hydrochloric acid/methanol (HCl/MeOH) or sulfuric acid/methanol (H2SO4/MeOH) to prepare methyl esters.
Base-Catalyzed Methods: Employing sodium methoxide/methanol (NaOCH3/MeOH) or tetramethylguanidine/methanol (TMG/MeOH) for efficient methyl ester preparation.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron reagents in Suzuki–Miyaura coupling reactions is also explored for the synthesis of complex fatty acids .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation to reduce double bonds, forming saturated fatty acids.
Substitution: Halogenation or other substitution reactions at the double bond positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2) with palladium (Pd) catalyst.
Substitution Reagents: Halogens (Cl2, Br2) under controlled conditions.
Major Products
Epoxides: Formed through epoxidation reactions.
Hydroxylated Derivatives: Resulting from oxidation.
Saturated Fatty Acids: Produced via hydrogenation.
Scientific Research Applications
Tetracosa-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tetracosa-2,4,6-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene structure allows it to participate in redox reactions and modulate signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
α-Linolenic Acid (C183): An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Eicosapentaenoic Acid (C205): An omega-3 fatty acid with five double bonds at the 5th, 8th, 11th, 14th, and 17th positions.
Docosahexaenoic Acid (C226): An omega-3 fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
Tetracosa-2,4,6-trienoic acid is unique due to its longer carbon chain and specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
Properties
CAS No. |
92935-32-5 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
tetracosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h18-23H,2-17H2,1H3,(H,25,26) |
InChI Key |
GNSWRYNVMWMREV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)

![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)


![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)



